7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Description
Properties
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIAQNOAIDLPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Chloroacetylamino-5-Chloro-2'-Fluorobenzophenone
The primary industrial method involves a one-pot annulation reaction between 2-chloroacetylamino-5-chloro-2'-fluorobenzophenone (CAS 2241142-13-0) and hexamethylenetetramine (HMTA), catalyzed by hydrochloric acid. This route avoids volatile ammonium salts, minimizing safety risks and simplifying purification.
Reaction Conditions
- Solvent: Industrial alcohol (ethanol or methanol)
- Catalyst: 35–40% hydrochloric acid (12–19 mL per 30–50 g substrate)
- Temperature: Reflux (78–85°C for ethanol)
- Duration: 7 hours
- Workup: Solvent evaporation, trichloromethane extraction, and sequential washing with purified water.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of HMTA’s tertiary amine on the electrophilic carbonyl carbon of the benzophenone derivative, followed by intramolecular cyclization to form the seven-membered diazepine ring. The fluorine substituent’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl, accelerating the annulation.
Alternative Pathway: Reductive Amination of 7-Chloro-5-(2-Fluorophenyl)-1H-Benzo[e]diazepin-2(3H)-one
A secondary route involves reductive amination of the corresponding 2-keto intermediate using sodium borohydride or catalytic hydrogenation.
Procedure
- Dissolve 7-chloro-5-(2-fluorophenyl)-1H-benzo[e]diazepin-2(3H)-one (1.0 eq) in anhydrous tetrahydrofuran.
- Add sodium borohydride (1.2 eq) portionwise at 0–5°C.
- Stir for 12 hours at room temperature.
- Quench with ice-cwater, extract with dichloromethane, and dry over sodium sulfate.
Yield: 68–72% (HPLC purity ≥98.5%).
Optimization Strategies for Industrial-Scale Synthesis
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| HCl Concentration | 35–40% (v/v) | <35%: Incomplete cyclization |
| >40%: Side-product formation | ||
| Reaction Time | 6.5–7.5 hours | Shorter: Unreacted starting material |
| Longer: Degradation | ||
| Washing pH | 7.2–7.5 (NaHCO₃) | <7.2: Residual HCl in product |
| >7.5: Product solubility loss |
Impurity Control
- Des-chloro byproduct (≤0.15%): Mitigated by maintaining reaction temperatures below 85°C and using fresh HMTA.
- 2'-Fluorophenyl oxidation products: Excluded by conducting reactions under nitrogen atmosphere.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
- δ 7.45–7.38 (m, 2H, Ar-H)
- δ 7.12–7.05 (m, 1H, Ar-H)
- δ 6.95 (d, J=8.4 Hz, 1H, Ar-H)
- δ 4.21 (s, 2H, N-CH₂-N)
- δ 3.74 (t, J=5.6 Hz, 2H, CH₂)
- δ 2.89 (t, J=5.6 Hz, 2H, CH₂).
HPLC Conditions
- Column: C18, 250 × 4.6 mm, 5 µm
- Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (55:45)
- Flow Rate: 1.0 mL/min
- Retention Time: 8.2 minutes.
Industrial-Scale Considerations
Equipment Requirements
- Reactor: Glass-lined or Hastelloy C-276 to resist HCl corrosion.
- Filtration System: Pressure nutsche filter for high-volume trichloromethane handling.
- Drying: Tray dryer at 40°C under vacuum.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Halogen atoms like chlorine and fluorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted benzodiazepines .
Scientific Research Applications
Overview
7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. It is characterized by its unique chemical structure, which includes a chloro group at the seventh position and a fluorophenyl group at the fifth position. This compound has garnered attention for its potential applications in pharmacology, particularly as an intermediate in the synthesis of other pharmaceutical agents.
Anxiolytic and Sedative Properties
The compound exhibits significant biological activity associated with its benzodiazepine structure. Benzodiazepines are known for their anxiolytic , sedative , hypnotic , and muscle relaxant properties. Specifically, 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has been studied for its effects on the central nervous system by acting on gamma-aminobutyric acid (GABA) receptors. It enhances GABA's inhibitory effects, leading to calming effects on neural activity.
Intermediate in Pharmaceutical Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, most notably midazolam, which is widely used as an anxiolytic and sedative agent. The synthesis typically involves multi-step organic reactions starting from related benzodiazepine derivatives . The ability to modify its structure allows for the development of new derivatives that may offer enhanced therapeutic profiles.
Research into Neurotransmitter Interactions
Recent studies have indicated that 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one interacts with neurotransmitter systems beyond GABAergic pathways. Research into its binding affinities reveals interactions with serotonin receptors, suggesting potential implications for mood regulation and anxiety modulation . This broadens the scope of its application in treating various psychiatric disorders.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound within the benzodiazepine class, a comparison with other well-known benzodiazepines is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Midazolam | Contains a methyl group at nitrogen; used as a sedative | Strong anxiolytic properties |
| Diazepam | Contains a phenyl group; widely used for anxiety relief | Anxiolytic and muscle relaxant effects |
| Clonazepam | Contains a nitro group; used for seizure disorders | Anticonvulsant properties |
| Lorazepam | Contains a hydroxyl group; commonly prescribed for anxiety | Short-term treatment for anxiety disorders |
Uniqueness : 7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one stands out due to its specific fluorinated phenyl substituent and tetrahydro structure that may confer distinct pharmacological profiles compared to these well-known benzodiazepines .
Synthesis and Chemical Behavior
The synthesis of 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves cyclization reactions followed by various functional group modifications to introduce desired substituents. The chloro and fluorine substituents can participate in various nucleophilic substitution reactions . Additionally, it can undergo oxidation to form corresponding ketones or carboxylic acids depending on the reaction conditions used.
Mechanism of Action
The compound exerts its effects by binding to central benzodiazepine receptors, which interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA, leading to increased inhibition of the ascending reticular activating system and blocking cortical and limbic arousal .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Observations :
- Position 5 Substituents: The 2-fluorophenyl group in Norfludiazepam provides electron-withdrawing effects, enhancing GABA-A receptor binding compared to 2-chlorophenyl or unsubstituted phenyl analogues .
- Ring Saturation: The tetrahydro configuration in Norfludiazepam contrasts with dihydro derivatives (e.g., 2,3-dihydro compounds), which may exhibit shorter half-lives due to faster oxidation .
- Functional Groups : Nitro (Meclonazepam) or oxide (Flurazepam impurities) groups introduce metabolic liabilities or alter therapeutic applications .
Pharmacological and Metabolic Profiles
Key Findings :
- Enzyme Specificity: CYP3A4-mediated metabolism makes Norfludiazepam susceptible to drug-drug interactions with CYP3A4 inhibitors (e.g., ketoconazole) .
Biological Activity
7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine family, recognized for its significant biological activity primarily through its interaction with gamma-aminobutyric acid (GABA) receptors. This compound's structure features a chloro group at the seventh position and a fluorophenyl group at the fifth position of the benzodiazepine ring, contributing to its pharmacological properties.
- Molecular Formula : C16H15ClFN3
- Molecular Weight : 303.76 g/mol
- IUPAC Name : 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
The primary mechanism of action for 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its binding to GABA receptors in the central nervous system (CNS). Benzodiazepines enhance the inhibitory effects of GABA by increasing the frequency of chloride channel opening events at GABA_A receptors. This leads to a calming effect on neuronal excitability and is responsible for their anxiolytic, sedative, and muscle relaxant properties .
Biological Activity and Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Anxiolytic Effects : Similar to other benzodiazepines, it has shown potential in reducing anxiety levels in various animal models.
- Sedative Properties : The compound is noted for its sedative effects, making it a candidate for use in conditions requiring sedation.
- Muscle Relaxation : Its muscle-relaxant properties can be beneficial in treating muscle spasms and tension.
Study 1: GABA Receptor Interaction
A study conducted on benzodiazepine receptor occupancy demonstrated that compounds similar to 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one effectively bind to high-affinity GABA_A receptors. The study highlighted that these interactions are crucial for mediating the anxiolytic and sedative effects observed in clinical settings .
Study 2: Calcium Channel Modulation
Research has shown that benzodiazepines can act as calcium channel antagonists. Specifically, 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one was found to inhibit depolarization-sensitive calcium uptake in nerve terminals. This suggests a dual mechanism where the compound not only enhances GABAergic activity but also modulates calcium channel dynamics .
Data Table: Biological Activities of 7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Q & A
Q. What are the common synthetic routes for 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, and what reaction conditions optimize yield and purity?
The synthesis typically involves multi-step processes, starting with the benzodiazepine core functionalization. A key step is the acylation of the core using 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Purification via recrystallization or chromatography is critical for removing unreacted intermediates and side products. Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency . Optimization of reaction temperature (0–25°C) and inert atmospheres (N₂/Ar) minimizes side reactions like hydrolysis or oxidation .
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions (e.g., fluorine at the 2-fluorophenyl group and chlorine at the benzodiazepine core) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₁₆H₁₁ClFN₂O) and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry and confirm the tetrahydro ring conformation .
Q. What in vitro assays are suitable for evaluating GABA-A receptor modulation activity?
Use radioligand binding assays with -flunitrazepam to measure competitive displacement at benzodiazepine-binding sites. Electrophysiological assays (e.g., patch-clamp on transfected HEK293 cells expressing GABA-A subunits) quantify chloride ion flux changes. Compare EC₅₀ values to reference compounds like diazepam to assess potency .
Advanced Research Questions
Q. What strategies resolve contradictory data regarding the compound’s receptor binding affinity across studies?
Discrepancies may arise from differences in:
- Receptor Subtype Composition : GABA-A receptors vary by subunit arrangement (e.g., α1β2γ2 vs. α5β3γ2). Use subtype-specific transfected cell lines.
- Assay Conditions : Buffer pH, temperature, and ion concentrations (e.g., Cl⁻) affect ligand-receptor kinetics. Standardize protocols across labs .
- Data Normalization : Express binding affinity relative to a common control (e.g., % displacement of -Ro15-4513).
Q. How does the metabolic stability of this compound compare to structurally similar benzodiazepines, and what methods assess its pharmacokinetics?
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Key metabolic pathways include N-demethylation and hydroxylation at the 2-fluorophenyl group .
- Comparative Stability : Unlike diazepam, which undergoes rapid CYP3A4-mediated oxidation, this compound’s 7-chloro substituent may slow metabolism, extending half-life.
- In Vivo PK Studies : Administer to rodents and measure plasma concentrations over time. Use non-compartmental analysis for AUC, , and bioavailability .
Q. What computational methods predict the compound’s interaction with off-target receptors (e.g., serotonin or dopamine receptors)?
- Molecular Docking : Use AutoDock Vina to simulate binding to receptor crystal structures (e.g., 5-HT₂A PDB: 6A93). Focus on hydrophobic interactions with fluorophenyl and chlorinated regions.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA). Compare to known benzodiazepine off-target profiles .
Data Contradiction and Methodological Challenges
Q. How can researchers address inconsistencies in reported synthetic yields for this compound?
- Reproducibility Checks : Verify stoichiometry (e.g., molar ratios of benzodiazepine core to acylating agent) and reaction duration.
- Byproduct Analysis : Use HPLC-DAD to identify impurities (e.g., unreacted 2,4-dichlorobenzoyl chloride).
- Scale-Dependent Effects : Pilot small-scale (<1 g) vs. large-scale (>10 g) syntheses to assess yield discrepancies due to heat transfer or mixing efficiency .
Q. What analytical techniques characterize degradation products under varying pH conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.
- HPLC-UV/MS : Monitor degradation kinetics and identify products (e.g., hydrolyzed lactam ring or defluorinated derivatives) .
Safety and Regulatory Considerations
Q. What toxicity profiles are reported for this compound, and how do they inform laboratory handling protocols?
Limited acute toxicity data exist, but structural analogs (e.g., flurazepam) suggest CNS depression risks. Follow GLP guidelines :
Q. What regulatory hurdles exist for transitioning this compound to preclinical trials?
- Impurity Profiling : Quantify synthesis byproducts (e.g., des-chloro variants) per ICH Q3A/B guidelines.
- Genotoxicity Screening : Conduct Ames tests for mutagenicity and micronucleus assays for clastogenicity .
Comparative Analysis
Q. How does the substitution pattern (e.g., 7-chloro, 2-fluorophenyl) influence pharmacological activity compared to non-halogenated benzodiazepines?
Q. Tables
| Synthetic Route Comparison | Small-Scale (Lab) | Industrial-Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Yield | 45–60% | 70–85% |
| Key Purification | Column Chromatography | Recrystallization (EtOH) |
| Reference |
| Metabolite Identification | Method | Key Metabolites |
|---|---|---|
| In Vitro (HLMs) | LC-MS/MS | N-demethylated derivative |
| In Vivo (Rat Plasma) | HPLC-UV | 3-Hydroxyfluorophenyl |
| Reference |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
